5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549006-66-6
VCID: VC11863375
InChI: InChI=1S/C17H18F3N7O2/c1-26-9-12(8-23-26)11-6-21-16(22-7-11)28-13-2-4-27(5-3-13)10-14-24-25-15(29-14)17(18,19)20/h6-9,13H,2-5,10H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Molecular Formula: C17H18F3N7O2
Molecular Weight: 409.4 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine

CAS No.: 2549006-66-6

Cat. No.: VC11863375

Molecular Formula: C17H18F3N7O2

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine - 2549006-66-6

Specification

CAS No. 2549006-66-6
Molecular Formula C17H18F3N7O2
Molecular Weight 409.4 g/mol
IUPAC Name 2-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C17H18F3N7O2/c1-26-9-12(8-23-26)11-6-21-16(22-7-11)28-13-2-4-27(5-3-13)10-14-24-25-15(29-14)17(18,19)20/h6-9,13H,2-5,10H2,1H3
Standard InChI Key GBIIYTNPCUXNOZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₈F₃N₇O₂, with a molecular weight of 409.4 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS Number2549006-66-6
SMILESCN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
InChI KeyGBIIYTNPCUXNOZ-UHFFFAOYSA-N
Topological Polar Surface Area91 Ų (estimated)
LogP (Lipophilicity)0.6 (predicted)

The presence of a trifluoromethyl (-CF₃) group on the oxadiazole ring enhances lipophilicity, potentially improving membrane permeability and bioavailability . The piperidine linker contributes to conformational flexibility, enabling interactions with diverse biological targets.

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the heterocyclic components :

  • Pyrazole Ring Formation: The 1-methylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.

  • Pyrimidine-Oxadiazole-Piperidine Assembly:

    • The pyrimidine core is functionalized at the 2-position with a piperidine-4-yloxy group through nucleophilic aromatic substitution.

    • The oxadiazole ring is constructed using a cyclodehydration reaction between a carboxylic acid hydrazide and trifluoroacetic anhydride.

    • Finally, the oxadiazole is linked to the piperidine via an alkylation reaction.

Structural Features

  • Pyrimidine Core: Serves as a planar, aromatic scaffold facilitating π-π stacking interactions with target proteins.

  • Oxadiazole Ring: The electron-deficient 1,3,4-oxadiazole enhances metabolic stability and participates in hydrogen bonding .

  • Piperidine Spacer: Introduces conformational flexibility, critical for binding to allosteric sites.

  • Trifluoromethyl Group: Improves pharmacokinetic properties by modulating solubility and resistance to oxidative metabolism.

Biological Activity and Research Findings

While direct biological data for this compound remains limited, structurally analogous molecules exhibit activities in antiviral, anticancer, and antibacterial contexts :

Antimicrobial Activity

1,3,4-Oxadiazole derivatives are known to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In one study, analogs with pyrimidine linkages showed MIC values of 2–8 µg/mL against Staphylococcus aureus .

Antioxidant Properties

Thieno[2,3-d]pyrimidine-oxadiazole hybrids exhibit radical scavenging activity in DPPH and nitric oxide assays (IC₅₀: 10–50 µM) . Electron-donating groups (e.g., -OCH₃) on the pyrimidine ring enhance this activity.

Pharmacokinetic and Toxicity Considerations

  • Absorption/Distribution: High lipophilicity (LogP ~0.6) suggests moderate blood-brain barrier permeability.

  • Metabolism: The oxadiazole ring is resistant to cytochrome P450-mediated oxidation, potentially reducing first-pass metabolism.

  • Toxicity: No in vivo data exists for this compound, but related oxadiazoles show low acute toxicity in rodent models (LD₅₀ > 500 mg/kg).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator